molecular formula C15H21BrN2O B12350917 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide CAS No. 2418521-61-4

4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide

Cat. No.: B12350917
CAS No.: 2418521-61-4
M. Wt: 325.24 g/mol
InChI Key: UFDJFJYMMIZKLG-ZIAGYGMSSA-N
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Description

Bromadoline, also known as U-47931E, is an opioid analgesic that is selective for the μ-opioid receptor. It was developed by the Upjohn company in the 1970s. The compound has a potency that lies between that of codeine and morphine, being slightly stronger than pentazocine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromadoline involves the reaction of 4-bromobenzoyl chloride with (1R,2R)-2-(dimethylamino)cyclohexylamine. The reaction is typically carried out in an organic solvent such as dichloromethane, under anhydrous conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for bromadoline are not well-documented in the public domain. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Bromadoline undergoes several types of chemical reactions, including:

    Oxidation: Bromadoline can be oxidized to form various metabolites.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: Bromadoline can undergo nucleophilic substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction could produce demethylated derivatives.

Scientific Research Applications

Bromadoline has several scientific research applications:

Mechanism of Action

Bromadoline exerts its effects by selectively binding to the μ-opioid receptor, which is a G-protein-coupled receptor involved in pain modulation. Upon binding, bromadoline activates the receptor, leading to the inhibition of adenylate cyclase activity, reduced cAMP levels, and decreased neurotransmitter release. This results in analgesic effects and pain relief .

Comparison with Similar Compounds

Bromadoline is related to several other synthetic opioids, including:

    AH-7921: Another synthetic opioid with similar analgesic properties.

    U-47700: A structurally related compound with similar potency and effects.

    Spiradoline: Another opioid developed by the Upjohn company with similar receptor selectivity.

Uniqueness

Bromadoline’s uniqueness lies in its specific binding affinity for the μ-opioid receptor and its potency, which is higher than that of some other synthetic opioids like pentazocine .

Properties

CAS No.

2418521-61-4

Molecular Formula

C15H21BrN2O

Molecular Weight

325.24 g/mol

IUPAC Name

4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide

InChI

InChI=1S/C15H21BrN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m1/s1

InChI Key

UFDJFJYMMIZKLG-ZIAGYGMSSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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